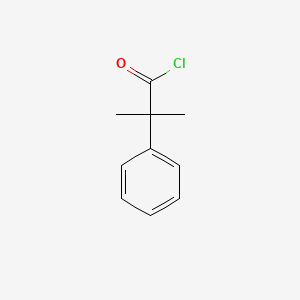
2-Methyl-2-phenylpropanoyl chloride
Descripción general
Descripción
2-Methyl-2-phenylpropanoyl chloride, also known as valeryl chloride, is an organic compound with the molecular formula C10H11ClO . It has an average mass of 182.647 Da and a monoisotopic mass of 182.049850 Da .
Molecular Structure Analysis
The molecular structure of 2-Methyl-2-phenylpropanoyl chloride consists of a benzene ring attached to a propanoyl group, which includes a chlorine atom . The InChI code for this compound is 1S/C10H11ClO/c1-10(2,9(11)12)8-6-4-3-5-7-8/h3-7H,1-2H3 .Physical And Chemical Properties Analysis
2-Methyl-2-phenylpropanoyl chloride is a compound with a molecular weight of 182.65 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación
Kinetic Resolution Studies
The resolution of 2-phenylpropanoyl chloride, a compound closely related to 2-methyl-2-phenylpropanoyl chloride, has been explored using quasi-enantiomeric oxazolidinones. This study revealed that diastereoselectivity levels are influenced by factors like the structural nature of the oxazolidinone, temperature, and metal counter-ion, offering insights into asymmetric synthesis techniques (Chavda et al., 2006).
Chemical Synthesis and Structural Studies
In a related context, 2-{[(2-ammonium-3-phenylpropanoyl)amino]methyl}-1H-benzimidazol-3-ium dichloride, a derivative of 2-phenylpropanoyl chloride, was synthesized and examined. This study provided valuable insights into hydrogen bond interactions and the influence of different anions on the acidity of benzimidazolic and amide groups, which are crucial for developing new compounds (Avila-Montiel et al., 2015).
Reaction Mechanisms
The recombination reactions involving t-butyl chloride, which is structurally similar to 2-methyl-2-phenylpropanoyl chloride, were studied to understand the formation of various reaction products. This research helps in understanding the complex mechanisms in organic synthesis, particularly the role of radical intermediates (Santiago and Rossi, 1990).
Application in Polymerization
Research on the polymerization of 2-methylpropene initiated by systems like 2-azido-2-phenylpropane demonstrates the application of compounds related to 2-methyl-2-phenylpropanoyl chloride in creating specific polymers. This process allows for the synthesis of polymers with unique functionalizations, which can be pivotal in material science (Chéradame et al., 1994).
Electrophilic Additions and Eliminations
Studies on the molecular pyrolytic elimination of 1-chloro-2-methyl-2-phenylpropane, which shares a similar structural motif with 2-methyl-2-phenylpropanoyl chloride, help in understanding the mechanisms of electrophilic additions and eliminations in organic chemistry. This knowledge is crucial for developing new synthetic routes in organic chemistry (Chuchani and Dominguez, 1994).
Safety And Hazards
Propiedades
IUPAC Name |
2-methyl-2-phenylpropanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c1-10(2,9(11)12)8-6-4-3-5-7-8/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSKYEGXKYATCRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50494718 | |
| Record name | 2-Methyl-2-phenylpropanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50494718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-phenylpropanoyl chloride | |
CAS RN |
36293-05-7 | |
| Record name | 2-Methyl-2-phenylpropanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50494718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-2-phenylpropanoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methoxy-2-methylbenzo[b]thiophene](/img/structure/B1313847.png)
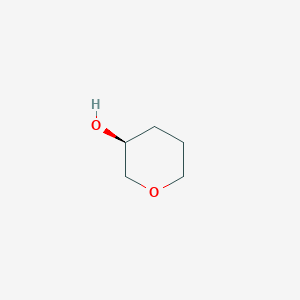
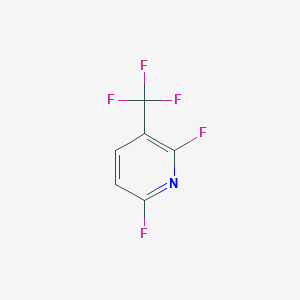
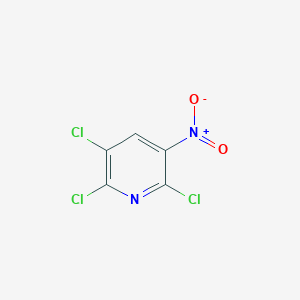
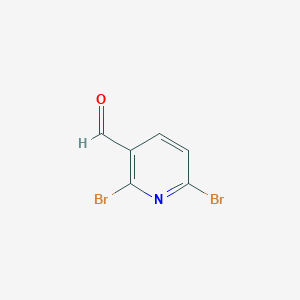
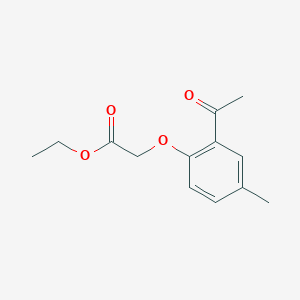
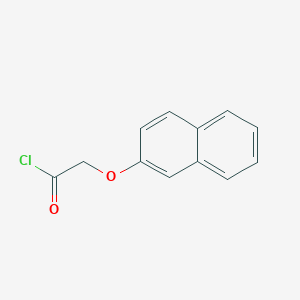
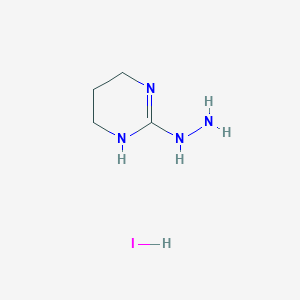

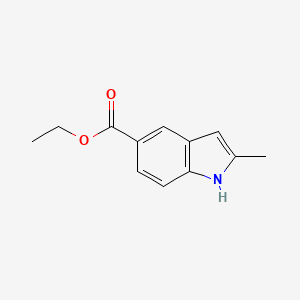
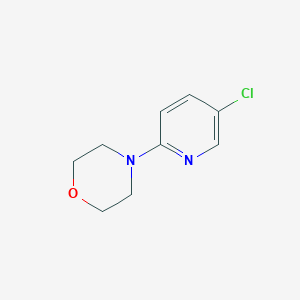
![(1R,2S,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1313873.png)
![2-(6-Nitroimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B1313876.png)
